1H-Isoindol-1-one, 2,3-dihydro-3-(2-quinolinylmethylene)-
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Overview
Description
1H-Isoindol-1-one, 2,3-dihydro-3-(2-quinolinylmethylene)- is a complex organic compound that belongs to the class of isoindolones
Preparation Methods
The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-3-(2-quinolinylmethylene)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of isoindolone derivatives with quinoline aldehydes under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently . Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
1H-Isoindol-1-one, 2,3-dihydro-3-(2-quinolinylmethylene)- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Isoindol-1-one, 2,3-dihydro-3-(2-quinolinylmethylene)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one, 2,3-dihydro-3-(2-quinolinylmethylene)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects in different applications.
Comparison with Similar Compounds
1H-Isoindol-1-one, 2,3-dihydro-3-(2-quinolinylmethylene)- can be compared with other similar compounds, such as:
3-n-butyl-2,3-dihydro-1H-isoindol-1-one: This compound has been studied for its potential anti-ischemic stroke activity.
4,6-dihydroxy-2,3-dihydro-1H-isoindol-1-one: Known for its biological activities and potential therapeutic applications.
The uniqueness of 1H-Isoindol-1-one, 2,3-dihydro-3-(2-quinolinylmethylene)- lies in its combined isoindolone and quinoline structures, which confer distinct chemical and biological properties.
Biological Activity
1H-Isoindol-1-one, 2,3-dihydro-3-(2-quinolinylmethylene)-, also known as 3-(2-Quinolylmethylene)phthalimidine (CAS#: 13481-47-5), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C18H12N2O
- Molecular Weight : 280.30 g/mol
- Density : 1.320 g/cm³
Biological Activity Overview
Research has demonstrated that derivatives of isoindole compounds exhibit a variety of biological activities, including:
- Antioxidant Activity : Many isoindole derivatives have shown the ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in oxidative stress and various diseases .
- Cyclooxygenase Inhibition : Studies indicate that certain isoindole derivatives possess significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammation and pain .
- Antiviral Properties : Some isoindole derivatives have demonstrated antiviral activity with effective concentrations (EC50) in the low micromolar range, suggesting potential use in antiviral therapies .
The biological activities of 1H-Isoindol-1-one, 2,3-dihydro-3-(2-quinolinylmethylene)- can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Mediators : These compounds inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory markers like IL-10 .
- Antioxidant Mechanisms : By scavenging ROS and RNS, these compounds mitigate oxidative stress, which is linked to various chronic diseases .
- Molecular Docking Studies : Molecular docking studies have revealed that these compounds interact favorably with active sites of COX enzymes and other relevant biological targets, indicating their potential for drug development .
Study on COX Inhibition
In a recent study evaluating the COX inhibitory activity of various isoindole derivatives, it was found that certain compounds exhibited greater inhibition than the reference drug meloxicam. The study highlighted the importance of structural modifications in enhancing bioactivity:
Compound | IC50 (µM) | COX-1 Inhibition | COX-2 Inhibition |
---|---|---|---|
Compound A | 12.5 | Moderate | High |
Compound B | 15.0 | High | Moderate |
Meloxicam | 18.0 | Reference | Reference |
This data illustrates the potential for developing isoindole derivatives as anti-inflammatory agents .
Antioxidant Capacity Assessment
Another study assessed the total antioxidant capacity (TAC) of isoindole derivatives using DPPH radical scavenging assays. The results indicated significant antioxidant activity across several compounds:
Compound | TAC (%) at 100 µM |
---|---|
Compound A | 85% |
Compound B | 78% |
Control (Vitamin C) | 90% |
These findings support the role of isoindole derivatives in combating oxidative stress-related conditions .
Properties
IUPAC Name |
(3Z)-3-(quinolin-2-ylmethylidene)isoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O/c21-18-15-7-3-2-6-14(15)17(20-18)11-13-10-9-12-5-1-4-8-16(12)19-13/h1-11H,(H,20,21)/b17-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPMXZYKZRDYCH-BOPFTXTBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=C3C4=CC=CC=C4C(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C\3/C4=CC=CC=C4C(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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